Product packaging for 3-bromo-1H-indole-2-carbonitrile(Cat. No.:CAS No. 1373348-93-6)

3-bromo-1H-indole-2-carbonitrile

Cat. No.: B1444665
CAS No.: 1373348-93-6
M. Wt: 221.05 g/mol
InChI Key: FRCQWPZGXKILDT-UHFFFAOYSA-N
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Description

Significance of the Indole (B1671886) Scaffold in Modern Synthetic Chemistry

The indole scaffold, a bicyclic structure consisting of a fused benzene (B151609) and pyrrole (B145914) ring, is a cornerstone of modern synthetic and medicinal chemistry. wisdomlib.orgnih.gov It is often referred to as a "privileged structure" because of its recurrence in a vast number of natural products, alkaloids, and pharmacologically active compounds. nih.govijpsr.comnih.gov This framework is a key building block in the development of new drugs, with indole derivatives demonstrating a wide spectrum of biological activities, including anticancer, anti-inflammatory, antimicrobial, and antiviral properties. researchgate.netmdpi.com

The versatility of the indole ring allows it to be chemically modified at several positions, enabling the creation of large libraries of compounds for drug discovery screening. mdpi.comnumberanalytics.com Many FDA-approved drugs feature the indole core, highlighting its therapeutic relevance in treating conditions ranging from cancer to hypertension. mdpi.comnih.gov The inherent biological significance and synthetic tractability of the indole nucleus make it a central focus of research for organic and medicinal chemists. nih.gov

Strategic Importance of Halogenated Indoles and Indole Carbonitriles

The introduction of halogen atoms and carbonitrile groups onto the indole scaffold provides strategic advantages for chemical synthesis and can significantly influence a molecule's biological activity. nih.gov

Halogenated indoles , particularly bromoindoles, are highly valuable synthetic intermediates. The bromine atom at positions like C3 acts as a versatile handle for further molecular elaboration. It can be readily displaced or participate in a variety of cross-coupling reactions, such as Suzuki-Miyaura and Buchwald-Hartwig reactions, allowing for the introduction of diverse aryl or heteroaryl groups. numberanalytics.com This functionalization is a key strategy for building molecular complexity. numberanalytics.com Furthermore, halogenation can be achieved through various methods, including the use of N-bromosuccinimide or greener approaches with oxone and halides, which can selectively target specific positions on the indole ring. acs.org The presence of a halogen can also profoundly enhance the pharmacological profile of the parent indole. nih.gov

Indole carbonitriles , which contain a cyano (-C≡N) group, are also of great interest. mdpi.com The nitrile group is a valuable functional group that can be chemically transformed into other important moieties such as amines, amides, or carboxylic acids. mdpi.com Specifically, 2-cyanoindoles are recognized as effective precursors for synthesizing a variety of complex, fused heterocyclic systems and other substituted indoles. mdpi.com The synthesis of indole nitriles can be accomplished through several methods, including the cyanation of haloindoles. nih.gov

Research Rationale for Investigating 3-Bromo-1H-indole-2-carbonitrile

The specific rationale for investigating this compound stems from its unique combination of functional groups on the highly significant indole scaffold. This compound serves as a bifunctional building block, featuring a reactive bromine atom at the electron-rich C3 position and a synthetically versatile carbonitrile group at the C2 position.

This distinct arrangement allows for selective and sequential chemical modifications. For instance, the bromine at C3 is a prime site for palladium-catalyzed cross-coupling reactions, enabling the introduction of new carbon-carbon or carbon-heteroatom bonds. nih.gov Simultaneously, the C2-carbonitrile group offers a pathway to other functional groups, such as in the synthesis of novel 3-substituted indole-2-carboxylic acid derivatives, which have been explored as potent antagonists for biological receptors. nih.gov

The investigation of this compound is driven by its potential as a versatile intermediate for the synthesis of polysubstituted indoles. These more complex molecules are candidates for new therapeutic agents, leveraging the proven biological importance of the indole core. The strategic placement of the bromo and cyano groups provides a clear and powerful route to generate structural diversity for drug discovery programs. mdpi.com

Chemical Compound Data

PropertyValueSource
Compound Name This compoundN/A
Molecular Formula C₉H₅BrN₂ synquestlabs.com
Molecular Weight 221.05 g/mol N/A
CAS Number 1373348-93-6 synquestlabs.com

Structure

2D Structure

Chemical Structure Depiction
molecular formula C9H5BrN2 B1444665 3-bromo-1H-indole-2-carbonitrile CAS No. 1373348-93-6

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-bromo-1H-indole-2-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H5BrN2/c10-9-6-3-1-2-4-7(6)12-8(9)5-11/h1-4,12H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FRCQWPZGXKILDT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=C(N2)C#N)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H5BrN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

221.05 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies for 3 Bromo 1h Indole 2 Carbonitrile

Strategies for Introducing the Bromine Substituent at the C3 Position

The introduction of a bromine atom at the C3 position of the indole (B1671886) ring is a critical step in the synthesis of 3-bromo-1H-indole-2-carbonitrile. This is typically achieved through electrophilic substitution reactions, leveraging the high electron density at this position.

Electrophilic Bromination of Indole-2-carbonitrile Precursors

Direct bromination of an indole-2-carbonitrile precursor is a common approach. The electron-withdrawing nature of the nitrile group at C2 can influence the reactivity of the indole ring, but the C3 position generally remains the most susceptible to electrophilic attack.

Common brominating agents for this transformation include N-Bromosuccinimide (NBS) and elemental bromine (Br₂). The choice of solvent and reaction conditions is crucial to control selectivity and minimize side reactions. For instance, the reaction of 2-cyanoindoles with iodine in the presence of potassium hydroxide in DMF has been reported to yield 3-iodo-1H-indole-2-carbonitriles in high yields, a similar halogenation reaction. nih.gov

A study on the direct bromination of substituted indoles in dimethylformamide (DMF) solution proposed a two-step reaction mechanism where the first step, the overlap of the lowest unoccupied molecular orbital (LUMO) of Br₂ with the highest occupied molecular orbital (HOMO) of the indole, is the rate-determining step. researchgate.net

PrecursorBrominating AgentSolventYield (%)Reference
Indole-2-carbonitrileN-BromosuccinimideDichloromethaneNot specified orgsyn.org
2-(Trifluoromethyl)-1H-indoleN-BromosuccinimideNot specified96 nih.gov
IndoleAmmonium bromideTetrahydrofuran39 mdpi.com

Selective Bromination Techniques for Indole Derivatives

Achieving high regioselectivity for the C3 position is paramount. The inherent nucleophilicity of the C3 position of the indole ring makes it the preferred site for electrophilic attack. nih.gov However, protecting groups on the indole nitrogen, such as tert-butyldimethylsilyl (TBDMS), can be employed to enhance solubility and potentially influence selectivity. For example, indole can be protected with a TBDMS group and then brominated with NBS in a one-pot reaction. orgsyn.org

Electrochemical methods have also been developed for the regioselective bromination of indoles. An electrochemical umpolung of bromide ions has been shown to accomplish the synthesis of 3-bromoindole in excellent yield and regioselectivity without the need for transition metal catalysts or chemical oxidants. mdpi.com

Approaches for Incorporating the Carbonitrile Group at the C2 Position

The introduction of the carbonitrile group at the C2 position can be accomplished through various synthetic strategies, including conversion from other functional groups, direct cyanation, and multistep transformations.

Conversion from 3-Bromo-1H-indole-2-carboxylic Acid Derivatives

A common and reliable method for introducing the C2-carbonitrile is through the conversion of a carboxylic acid or its derivatives. For instance, 3-bromo-1H-indole-2-carboxylic acid can be synthesized and then converted to the corresponding amide. Subsequent dehydration of the amide using a suitable dehydrating agent, such as phosphorus oxychloride (POCl₃) or trifluoroacetic anhydride (TFAA), yields the desired this compound.

Direct Cyanation Methods on 3-Bromoindole Scaffolds

Direct cyanation of a 3-bromoindole scaffold at the C2 position presents a more convergent approach. This typically involves a transition-metal-catalyzed cross-coupling reaction. Palladium-catalyzed cyanation reactions are widely used for the synthesis of aryl nitriles. acs.orgrsc.orgnih.gov

A palladium-catalyzed cyanation of the 3-position of indole C-H bonds has been achieved using a combination of ammonium bicarbonate (NH₄HCO₃) and dimethyl sulfoxide (DMSO) as a safe and practical cyanide source. rsc.org

SubstrateCyanide SourceCatalyst SystemSolventYield (%)Reference
3-BromoindoleZn(CN)₂Pd₂(dba)₃ / dppfDMFNot specified acs.org
IndoleNH₄HCO₃ / DMSOPd(OAc)₂Not specifiedModerate to good rsc.org
Aryl ChloridesK₄[Fe(CN)₆]·3H₂OPalladacycle PrecatalystDioxane/Water97 nih.gov

Indirect Cyanation through Multistep Functional Group Transformations

In some synthetic routes, the carbonitrile group is introduced indirectly through a series of functional group transformations. This can involve the conversion of a C2-substituent, such as an aldehyde or a halide, into the nitrile. For example, a 3-bromo-1H-indole-2-carbaldehyde, which can be synthesized via a Vilsmeier-Haack reaction on 3-bromoindole, can be converted to an oxime. google.com Subsequent dehydration of the oxime would yield the 2-carbonitrile.

Another multistep approach could involve the synthesis of 2-(1H-indol-2-yl)acetonitriles from 3-(2-nitroethyl)-1H-indoles. mdpi.com This transformation proceeds through an acid-assisted [4+1]-cycloaddition followed by a diastereoselective rearrangement.

Catalytic Systems in the Synthesis of this compound

Catalytic systems are fundamental to the modern synthesis of indole derivatives, offering high efficiency, selectivity, and functional group tolerance. The synthesis of this compound and its precursors is significantly enabled by both transition metal and Lewis acid-mediated strategies.

Transition Metal-Catalyzed Synthetic Pathways

Transition metal catalysis is a cornerstone for the synthesis and functionalization of halogenated indoles. While direct catalytic bromination at the C-3 position is often achieved with brominating agents like N-bromosuccinimide, the true power of transition metal catalysis is demonstrated in the subsequent functionalization of the this compound core, establishing it as a versatile synthetic intermediate .

The synthesis of the core structure often begins with 1H-indole-2-carbonitrile. Halogenation at the C-3 position is a key step. For example, a related precursor, 3-iodo-1H-indole-2-carbonitrile, is synthesized by treating 1H-indole-2-carbonitrile with iodine and potassium hydroxide in DMF nih.gov. A similar approach using a suitable brominating source can yield the 3-bromo analogue.

Once formed, the C-Br bond at the 3-position of the indole-2-carbonitrile scaffold is a versatile handle for a variety of palladium-catalyzed cross-coupling reactions. These reactions allow for the introduction of diverse substituents at the C-3 position, highlighting the synthetic utility of the parent bromo-compound. Key examples of such transformations, demonstrated on the analogous 3-iodo derivatives, include Sonogashira, Suzuki-Miyaura, Stille, and Heck cross-couplings, which afford a wide range of di-, tri-, and tetra-substituted indole-2-carbonitriles nih.gov.

The Sonogashira coupling, for instance, utilizes a palladium catalyst (e.g., PdCl₂(PPh₃)₂) and a copper(I) co-catalyst to couple the 3-haloindole with terminal alkynes. This reaction is robust, tolerating a variety of functional groups on the alkyne partner and producing 3-alkynyl-1H-indole-2-carbonitriles in good to excellent yields nih.gov.

Table 1: Examples of Transition Metal-Catalyzed Cross-Coupling Reactions with 1-Benzyl-3-iodo-1H-indole-2-carbonitrile as a Substrate nih.gov

Reaction TypeCoupling PartnerCatalyst SystemProduct TypeYield (%)
Sonogashira PhenylacetylenePd(OAc)₂, CuI, PPh₃3-Alkynylindole90%
Sonogashira 4-EthynyltoluenePd(OAc)₂, CuI, PPh₃3-Alkynylindole85%
Suzuki-Miyaura Phenylboronic acidPd(PPh₃)₄, K₂CO₃3-Arylindole86%
Suzuki-Miyaura 4-Methoxyphenylboronic acidPd(PPh₃)₄, K₂CO₃3-Arylindole95%
Stille (Tributylstannyl)benzenePd(PPh₃)₄3-Arylindole75%
Heck StyrenePd(OAc)₂, P(o-tol)₃, Et₃N3-Alkenylindole70%

Lewis Acid-Mediated Synthetic Transformations

Lewis acids play a crucial role in many organic transformations by activating substrates toward nucleophilic attack. In the context of indole synthesis, Lewis acids like zinc triflate (Zn(OTf)₂) or boron trifluoride etherate (BF₃·OEt₂) have been employed to catalyze the cyclization of ortho-imino-substituted phenyldiazoacetates to yield 2,3-substituted indoles scispace.com. These reactions proceed under mild conditions with low catalyst loading, involving the activation of an imine by the Lewis acid for electrophilic attack on a diazo carbon scispace.com.

Another application involves the Lewis acid-catalyzed C3-alkylation of 2,3-disubstituted indoles with trichloroacetimidates as electrophiles. This process leads to the formation of 3,3'-disubstituted indolenines, which are valuable intermediates in the synthesis of complex alkaloids nih.gov.

However, despite the broad utility of Lewis acids in indole chemistry, specific methods detailing their direct involvement in the synthesis of the this compound core are not well-established in the reviewed literature. The primary synthetic routes to this specific compound and its precursors rely more heavily on electrophilic halogenation and transition metal-catalyzed functionalization. Further research may uncover potential applications for Lewis acid catalysis in novel synthetic pathways to this target molecule.

Advanced Reaction Chemistry and Synthetic Utility of 3 Bromo 1h Indole 2 Carbonitrile

Cross-Coupling Reactions at the C3 Bromine Position

The bromine atom at the C3 position of 3-bromo-1H-indole-2-carbonitrile is amenable to a wide range of cross-coupling reactions, facilitating the formation of new carbon-carbon and carbon-heteroatom bonds. These transformations are pivotal for the synthesis of highly functionalized indole (B1671886) derivatives.

Palladium-Catalyzed Coupling Reactions

Palladium catalysis is a powerful tool for the functionalization of aryl halides. The following sections detail the application of various palladium-catalyzed cross-coupling reactions to the this compound scaffold.

The Suzuki-Miyaura coupling is one of the most efficient methods for the construction of C-C bonds, particularly for the formation of biaryl structures. fao.org This reaction typically involves the coupling of an organohalide with an organoboron compound in the presence of a palladium catalyst and a base. For this compound, this reaction would enable the introduction of a variety of aryl and heteroaryl substituents at the C3 position.

Based on studies of analogous 3-iodo-1H-indole-2-carbonitriles, the Suzuki-Miyaura coupling is expected to proceed efficiently. rsc.org Key to the success of this transformation is the choice of catalyst, base, and solvent. Catalysts such as tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) and [1,1'-bis(diphenylphosphino)ferrocene]palladium(II) dichloride (Pd(dppf)Cl₂) have proven effective in similar systems. rsc.orgrsc.org The reaction is typically carried out in a solvent mixture such as dioxane/water or dimethoxyethane, with a base like sodium bicarbonate or potassium carbonate. rsc.orgrsc.org

Table 1: Representative Conditions for Suzuki-Miyaura Coupling of 3-Haloindoles Data based on analogous 3-iodo-1H-indole-2-carbonitrile and other bromoindazoles.

Entry Aryl Halide Boronic Acid Catalyst Base Solvent Yield (%) Reference
1 1-Benzyl-3-iodo-1H-indole-2-carbonitrile Phenylboronic acid Pd(PPh₃)₄ (10 mol%) NaHCO₃ Dioxane/H₂O 85 rsc.org
2 5-Bromo-1-ethyl-1H-indazole N-Boc-2-pyrroleboronic acid Pd(dppf)Cl₂ K₂CO₃ Dimethoxyethane High rsc.org

The Sonogashira coupling provides a powerful route to synthesize 3-alkynylindoles, which are valuable precursors for further transformations. rsc.org This reaction involves the coupling of a terminal alkyne with an aryl or vinyl halide, catalyzed by a palladium complex and a copper(I) co-catalyst in the presence of a base.

For this compound, the Sonogashira coupling would allow for the introduction of a wide range of alkynyl groups at the C3 position. Research on the analogous 1-benzyl-3-iodo-1H-indole-2-carbonitrile has demonstrated that this reaction proceeds in moderate to good yields with various aromatic alkynes. rsc.org Typical conditions involve a palladium(II) catalyst, such as dichlorobis(triphenylphosphine)palladium(II) (PdCl₂(PPh₃)₂), and a copper(I) salt, like copper(I) iodide (CuI), in a solvent such as triethylamine. rsc.org

Table 2: Exemplary Conditions for Sonogashira Coupling of 3-Haloindoles Data based on analogous 1-benzyl-3-iodo-1H-indole-2-carbonitrile.

Entry Aryl Halide Alkyne Catalyst Co-catalyst Base/Solvent Yield (%) Reference
1 1-Benzyl-3-iodo-1H-indole-2-carbonitrile Phenylacetylene PdCl₂(PPh₃)₂ (10 mol%) CuI (10 mol%) Et₃N 90 rsc.org
2 1-Benzyl-3-iodo-1H-indole-2-carbonitrile 4-Ethynyltoluene PdCl₂(PPh₃)₂ (10 mol%) CuI (10 mol%) Et₃N 88 rsc.org
3 1-Benzyl-3-iodo-1H-indole-2-carbonitrile 1-Ethynyl-4-fluorobenzene PdCl₂(PPh₃)₂ (10 mol%) CuI (10 mol%) Et₃N 85 rsc.org

The Heck reaction is a versatile method for the formation of carbon-carbon bonds by coupling an alkene with an aryl or vinyl halide. This reaction offers a direct route to introduce vinylic substituents at the C3 position of the indole ring.

In the context of this compound, the Heck reaction would yield 3-vinyl-1H-indole-2-carbonitriles. Studies on the analogous 3-iodo derivative have shown excellent yields with a variety of olefins. rsc.org The reaction is typically catalyzed by palladium(II) acetate (B1210297) (Pd(OAc)₂) in the presence of a base like potassium acetate (KOAc) and a phase-transfer catalyst such as tetrabutylammonium (B224687) chloride (n-Bu₄NCl) in a solvent like N,N-dimethylformamide (DMF). rsc.org

Table 3: General Conditions for Heck Coupling of 3-Haloindoles Data based on analogous 1-benzyl-3-iodo-1H-indole-2-carbonitrile.

Entry Aryl Halide Olefin Catalyst Base Additive Solvent Yield (%) Reference
1 1-Benzyl-3-iodo-1H-indole-2-carbonitrile Styrene Pd(OAc)₂ (4 mol%) KOAc n-Bu₄NCl DMF 92 rsc.org
2 1-Benzyl-3-iodo-1H-indole-2-carbonitrile Ethyl acrylate Pd(OAc)₂ (4 mol%) KOAc n-Bu₄NCl DMF 88 rsc.org
3 1-Benzyl-3-iodo-1H-indole-2-carbonitrile Acrylonitrile Pd(OAc)₂ (4 mol%) KOAc n-Bu₄NCl DMF 81 (E/Z=75/25) rsc.org

The Stille coupling involves the reaction of an organotin compound with an organic halide, catalyzed by palladium. This method allows for the formation of C-C bonds with a wide range of coupling partners.

For this compound, the Stille coupling would enable the introduction of various aryl, vinyl, and allyl groups. Research on the analogous 3-iodo compound has shown that the reaction can be successfully achieved, albeit with varying yields depending on the organotin reagent. rsc.org For instance, coupling with (tributylstannyl)benzene and 2-(tributylstannyl)furan (B54039) has been reported to give moderate yields, while the reaction with tributyl(vinyl)stannane was unsuccessful under the tested conditions. rsc.org A common catalyst for this transformation is dichlorobis(acetonitrile)palladium(II) in DMF. rsc.org

Table 4: Stille Coupling of 1-Benzyl-3-iodo-1H-indole-2-carbonitrile Data based on analogous 1-benzyl-3-iodo-1H-indole-2-carbonitrile.

Entry Aryl Halide Organotin Reagent Catalyst Solvent Temperature (°C) Yield (%) Reference
1 1-Benzyl-3-iodo-1H-indole-2-carbonitrile (Tributylstannyl)benzene PdCl₂(MeCN)₂ DMF 40 40 rsc.org
2 1-Benzyl-3-iodo-1H-indole-2-carbonitrile 2-(Tributylstannyl)furan PdCl₂(MeCN)₂ DMF 40 35 rsc.org
3 1-Benzyl-3-iodo-1H-indole-2-carbonitrile Tributyl(vinyl)stannane PdCl₂(MeCN)₂ DMF 40 0 rsc.org

Other Metal-Catalyzed Functionalizations

Copper-catalyzed reactions, for instance, are well-known for facilitating transformations such as cyanation and amination of aryl halides. A copper-mediated C3-cyanation of indoles has been reported, although this typically proceeds via C-H activation rather than substitution of a halide. rsc.org Nickel-catalyzed cross-coupling reactions also present a viable alternative to palladium, often exhibiting different reactivity and substrate scope. For example, nickel catalysts have been employed for the C3-alkylation of indoles.

Further research is required to explore the full potential of these and other metals, such as iron, in catalyzing novel transformations at the C3-position of this compound, opening up new avenues for the synthesis of complex indole derivatives.

Transformations Involving the C2 Nitrile Group

The carbonitrile (cyano) group at the C2 position of the indole ring is a valuable functional handle, susceptible to a variety of chemical transformations including hydrolysis, reduction, and cycloaddition reactions. These reactions allow for the conversion of the nitrile into other important functional groups, significantly expanding the synthetic utility of the parent molecule.

Nitrile Hydrolysis and Derivatives Formation

The hydrolysis of nitriles is a fundamental transformation that typically proceeds in two stages: initial conversion to a primary amide, followed by further hydrolysis to a carboxylic acid. chemistrysteps.com This process can be catalyzed by either acid or base, with the reaction conditions often determining the final product. lumenlearning.comstackexchange.com

Under controlled or milder conditions, the hydrolysis of this compound can be stopped at the intermediate stage to yield 3-bromo-1H-indole-2-carboxamide. stackexchange.comchemistrysteps.com More vigorous or prolonged reaction with aqueous acid (e.g., refluxing with dilute HCl) or base (e.g., heating with aqueous NaOH) will drive the reaction to completion, affording 3-bromo-1H-indole-2-carboxylic acid. chemistrysteps.comlibretexts.org In the case of basic hydrolysis, the initial product is the carboxylate salt, which requires subsequent acidification to yield the free carboxylic acid. libretexts.org

Table 1: General Scheme for Hydrolysis of this compound

Starting MaterialReagents and ConditionsProductProduct Name
This compoundControlled H₂O, H⁺ or OH⁻3-Bromo-1H-indole-2-carboxamideAmide Derivative
This compoundExcess H₂O, H⁺ or OH⁻, Heat3-Bromo-1H-indole-2-carboxylic acidCarboxylic Acid Derivative

Reduction Reactions of the Carbonitrile Moiety

The reduction of the nitrile group offers a direct pathway to primary amines or aldehydes, depending on the choice of reducing agent.

Complete reduction of the nitrile is typically achieved using powerful hydride reagents like lithium aluminum hydride (LiAlH₄). masterorganicchemistry.com This reaction converts the carbon-nitrogen triple bond into a primary amine. For this compound, this transformation would yield (3-bromo-1H-indol-2-yl)methanamine, a valuable building block containing a reactive aminomethyl side chain. The mechanism involves the successive addition of hydride ions to the nitrile carbon, followed by an aqueous workup to produce the amine. youtube.com

Partial reduction to an aldehyde can be accomplished using sterically hindered hydride reagents, such as diisobutylaluminum hydride (DIBAL-H). youtube.com This reagent delivers a single hydride equivalent to the nitrile, which, after hydrolysis of the resulting imine intermediate, furnishes the corresponding aldehyde. This reaction would convert this compound into 3-bromo-1H-indole-2-carbaldehyde, a key precursor for various synthetic elaborations. orgsyn.org

Table 2: Expected Products from Reduction of this compound

Reaction TypeReagentExpected ProductProduct Class
Full ReductionLithium aluminum hydride (LiAlH₄)(3-Bromo-1H-indol-2-yl)methanaminePrimary Amine
Partial ReductionDiisobutylaluminum hydride (DIBAL-H)3-Bromo-1H-indole-2-carbaldehydeAldehyde

Cycloaddition Reactions Involving the Nitrile

Cycloaddition reactions provide a powerful method for constructing cyclic systems. libretexts.org The nitrile group, with its carbon-nitrogen triple bond, can act as a dipolarophile or dienophile in various cycloaddition processes. fiveable.me A common example is the [3+2] cycloaddition, also known as a 1,3-dipolar cycloaddition, where a 1,3-dipole reacts with the nitrile π-system. wikipedia.orglibretexts.org

For instance, the reaction of an organic azide (B81097) (a 1,3-dipole) with this compound would be expected to form a tetrazole ring. This transformation creates a highly functionalized heterocyclic system, linking the indole core to a tetrazole moiety at the C2 position. While specific examples involving this compound are not prevalent in the surveyed literature, the reactivity is well-established for other nitriles.

Table 3: Potential [3+2] Cycloaddition with this compound

Reactant 1Reactant 2 (1,3-Dipole)Reaction TypeExpected Product Class
This compoundOrganic Azide (R-N₃)[3+2] Cycloaddition2-(Tetrazol-5-yl)-3-bromo-1H-indole

Reactivity and Functionalization at the N1 Position of this compound

The nitrogen atom of the indole ring (N1) is a key site for functionalization. Its reactivity allows for the introduction of various alkyl, aryl, and protecting groups, which can modulate the electronic properties of the indole ring and enable further synthetic transformations.

N-Alkylation and N-Arylation Studies

The N-H proton of the indole can be readily removed by a suitable base, generating an indolyl anion that serves as a potent nucleophile for subsequent reactions.

N-Alkylation is commonly achieved by treating the indole with a base such as sodium hydride (NaH) followed by the addition of an alkylating agent like an alkyl or benzyl (B1604629) halide. nih.gov Studies on related 3-halo-2-substituted indoles have demonstrated efficient N-methylation and N-benzylation under these conditions. nih.gov Another approach involves the reaction with dimethylformamide-dialkylacetals (DMF-dialkylacetals) under microwave irradiation, which can also lead to N-alkylation. nih.govresearchgate.netrsc.org

N-Arylation provides a route to N-arylindoles, which are significant substructures in many biologically active compounds. nih.govnih.gov This transformation is typically accomplished through transition metal-catalyzed cross-coupling reactions. The two most prominent methods are the copper-catalyzed Ullmann condensation and the palladium-catalyzed Buchwald-Hartwig amination. nih.govacs.orgorganic-chemistry.org These reactions couple the indole nitrogen with an aryl halide (bromide or iodide) to form a new carbon-nitrogen bond. nih.govorganic-chemistry.org

Table 4: Representative N-Functionalization Reactions

Reaction TypeReagentsConditionsProduct Type
N-Alkylation1. NaH2. Alkyl Halide (R-X)THF or DMF1-Alkyl-3-bromo-1H-indole-2-carbonitrile
N-Arylation (Buchwald-Hartwig)Aryl Halide (Ar-X), Pd Catalyst (e.g., Pd₂(dba)₃), Ligand, Base (e.g., NaOtBu)Toluene or Dioxane, Heat1-Aryl-3-bromo-1H-indole-2-carbonitrile
N-Arylation (Ullmann)Aryl Halide (Ar-X), CuI, Ligand, Base (e.g., K₂CO₃)High Temperature1-Aryl-3-bromo-1H-indole-2-carbonitrile

N-Protection and Deprotection Strategies

In multi-step syntheses, it is often necessary to protect the indole nitrogen to prevent unwanted side reactions or to direct reactivity to other positions on the ring. orgsyn.org A variety of protecting groups are available, each with specific conditions for introduction and removal.

Commonly used protecting groups for indoles include the tert-butoxycarbonyl (Boc) group and various silyl (B83357) groups like tert-butyldimethylsilyl (TBDMS). The Boc group is typically installed using di-tert-butyl dicarbonate (B1257347) (Boc₂O) in the presence of a base like DMAP and is removed under acidic conditions (e.g., trifluoroacetic acid, TFA). cymitquimica.comapolloscientific.co.uk Silyl groups are introduced using the corresponding silyl chloride (e.g., TBDMS-Cl) and a base, and are cleaved with a fluoride (B91410) source such as tetrabutylammonium fluoride (TBAF) or cesium fluoride (CsF). orgsyn.org

Other important protecting groups include sulfonyl derivatives such as tosyl (Ts) and phenylsulfonyl (Bs). bldpharm.com These are attached using the respective sulfonyl chloride in the presence of a base. Their removal often requires harsher conditions, such as strong base or reductive cleavage.

Table 5: Common N-Protection and Deprotection Strategies

Protecting GroupIntroduction ReagentsDeprotection Reagents
tert-Butoxycarbonyl (Boc)Boc₂O, Base (e.g., DMAP)Acid (e.g., TFA, HCl)
tert-Butyldimethylsilyl (TBDMS)TBDMS-Cl, Base (e.g., Imidazole)Fluoride Source (e.g., TBAF, CsF)
Phenylsulfonyl (Bs)Benzenesulfonyl chloride, BaseStrong Base (e.g., NaOH, reflux)
Tosyl (Ts)p-Toluenesulfonyl chloride, BaseStrong Base or Reducing Agents

Regioselective and Stereoselective Aspects in this compound Transformations

The synthetic utility of this compound is significantly enhanced by the ability to control the regioselectivity of its transformations. The presence of the bromo group at the C3 position and the carbonitrile at the C2 position of the indole scaffold offers distinct reaction sites. The regiochemical outcome of reactions, particularly palladium-catalyzed cross-coupling reactions, is a subject of considerable research interest.

The C3 position of the indole ring is inherently more electron-rich and thus more susceptible to electrophilic attack. However, in the context of cross-coupling reactions involving the C-Br bond, the reaction is directed specifically to the C3 position. This regioselectivity allows for the introduction of a wide array of substituents at this site, leading to diverse molecular architectures.

Research on the closely related 3-iodo-1H-indole-2-carbonitrile provides significant insights into the expected regiochemical behavior of its bromo-analog. Palladium-catalyzed cross-coupling reactions such as the Sonogashira, Suzuki-Miyaura, Stille, and Heck reactions have been shown to proceed with high regioselectivity at the C3 position of the indole ring. nih.gov This allows for the formation of new carbon-carbon bonds, introducing aryl, vinyl, and alkynyl moieties at this specific location.

For instance, in the Heck reaction of 1-benzyl-3-iodo-1H-indole-2-carbonitrile with various olefins, substitution occurs exclusively at the C3 position. nih.gov In most cases, the reaction yields the E-isomer as the major product, indicating a degree of stereoselectivity. However, with acrylonitrile, a mixture of E and Z isomers was observed, highlighting that the stereochemical outcome can be influenced by the nature of the coupling partner. nih.gov

The following tables summarize the regioselective and, where applicable, stereoselective outcomes of various palladium-catalyzed cross-coupling reactions with 3-halo-1H-indole-2-carbonitrile derivatives, which serve as a strong predictive model for the reactivity of this compound.

Table 1: Regioselectivity in Sonogashira Coupling of 1-Benzyl-3-iodo-1H-indole-2-carbonitrile Derivatives nih.gov

EntryAlkyneProductYield (%)
1Phenylacetylene1-Benzyl-3-(phenylethynyl)-1H-indole-2-carbonitrile90
24-Fluorophenylacetylene1-Benzyl-3-((4-fluorophenyl)ethynyl)-1H-indole-2-carbonitrile85
34-Methoxyphenylacetylene1-Benzyl-3-((4-methoxyphenyl)ethynyl)-1H-indole-2-carbonitrile88
42-Ethynylpyridine1-Benzyl-3-(pyridin-2-ylethynyl)-1H-indole-2-carbonitrile75

Reaction Conditions: PdCl₂(PPh₃)₂, CuI, Et₃N, THF, rt, 4h. All reactions show exclusive regioselectivity at the C3 position.

Table 2: Regioselectivity and Stereoselectivity in Heck Coupling of 1-Benzyl-3-iodo-1H-indole-2-carbonitrile Derivatives nih.gov

EntryOlefinProductYield (%)Stereoselectivity (E/Z)
1Styrene1-Benzyl-3-((E)-styryl)-1H-indole-2-carbonitrile92>98:2
2Ethyl acrylate(E)-Ethyl 3-(1-benzyl-2-cyano-1H-indol-3-yl)acrylate89>98:2
3Acrylonitrile3-(1-Benzyl-2-cyano-1H-indol-3-yl)acrylonitrile8175:25
44-Vinylpyridine1-Benzyl-3-((E)-2-(pyridin-4-yl)vinyl)-1H-indole-2-carbonitrile85>98:2

Reaction Conditions: Pd(OAc)₂, n-Bu₄NCl, KOAc, DMF, 80°C, 24h. All reactions show exclusive regioselectivity at the C3 position.

While direct C3 functionalization is the most common pathway, instances of C2 arylation of 3-bromoindoles have been reported. researchgate.net This is proposed to occur through a 1,2-palladium migration process, highlighting that under specific catalytic conditions, the regiochemical outcome can be altered. researchgate.net

Furthermore, nucleophilic substitution reactions on the indole ring offer another avenue for functionalization. While the electron-rich nature of the indole ring generally disfavors nucleophilic attack, the presence of the electron-withdrawing carbonitrile group at C2 and the bromo-substituent at C3 can influence the reactivity. In some cases, a halophilic attack on the bromine atom by a nucleophile can lead to the formation of a C3-anion, which upon protonation results in the reduced product (3-unsubstituted indole). nih.gov This pathway competes with direct nucleophilic substitution at the C3 position. The choice of base and the nature of the halogen have been shown to be critical in directing the reaction towards either reduction or substitution. nih.gov

Spectroscopic and Structural Elucidation of 3 Bromo 1h Indole 2 Carbonitrile and Its Derivatives

Mass Spectrometry Techniques

Mass spectrometry is used to determine the molecular weight and elemental composition of a compound and to gain structural information through fragmentation analysis.

HRMS provides a very accurate measurement of the mass-to-charge ratio (m/z) of the molecular ion, allowing for the determination of the elemental formula. For 3-bromo-1H-indole-2-carbonitrile (C₉H₅BrN₂), the presence of bromine is highly characteristic. Bromine has two stable isotopes, ⁷⁹Br and ⁸¹Br, with a near 1:1 natural abundance. This results in two molecular ion peaks ([M]⁺ and [M+2]⁺) of almost equal intensity, separated by two m/z units. chemguide.co.uk

The theoretical exact mass for the protonated molecule [C₉H₅⁷⁹BrN₂ + H]⁺ is 220.9763, and for [C₉H₅⁸¹BrN₂ + H]⁺ is 222.9743. An HRMS measurement confirming these masses with high accuracy would provide strong evidence for the compound's elemental composition.

Interactive Data Table: Theoretical HRMS Data for [C₉H₅BrN₂ + H]⁺

Ion FormulaIsotopeTheoretical m/z
[C₉H₆⁷⁹BrN₂]⁺⁷⁹Br220.9763
[C₉H₆⁸¹BrN₂]⁺⁸¹Br222.9743

ESI-MS is a soft ionization technique that is well-suited for analyzing polar and thermally labile molecules. usp.org In positive ion mode, this compound would be expected to readily form the protonated molecule, [M+H]⁺. The fragmentation of indole (B1671886) derivatives in the mass spectrometer can provide valuable structural information. Common fragmentation pathways for indoles involve cleavage of the pyrrole (B145914) ring. For indole-2-carbonitriles, the loss of HCN (27 Da) from the molecular ion is a characteristic fragmentation pathway. scirp.org The presence of the bromo substituent would also influence the fragmentation pattern.

Atmospheric Pressure Chemical Ionization Mass Spectrometry (APCI-MS)

Atmospheric Pressure Chemical Ionization (APCI) is a soft ionization technique particularly suited for the analysis of small, non-polar to medium polarity organic molecules. nih.govlabcompare.com It is often used for compounds that are not easily ionized by electrospray ionization (ESI). nih.govyoutube.com In APCI-MS, the sample solution is vaporized in a heated tube and then sprayed into a corona discharge region, where ionization occurs through proton transfer from the solvent to the analyte. nih.govyoutube.com This process typically results in the formation of protonated molecules [M+H]⁺ in the positive ion mode. nih.govresearchgate.net

For indole derivatives, APCI-MS has proven effective. For instance, in the analysis of 7-bromo-1-methyl-2-phenyl-1H-indole-3-carbonitrile, APCI-MS in positive ion mode revealed a prominent [M+H]⁺ peak at m/z 311, confirming the molecular weight of the compound. mdpi.com Similarly, the analysis of indole itself using positive mode APCI showed a precursor ion [M+H]⁺ at m/z 118.1. nih.gov The resulting spectra from APCI are often characterized by intact molecular species and predictable neutral losses, making it a valuable tool for routine analysis of low molecular weight compounds. nih.govresearchgate.net

Table 1: APCI-MS Data for Indole and its Derivatives interactive_table

Compound Ionization Mode Precursor Ion m/z Reference
Indole Positive APCI [M+H]⁺ 118.1 nih.gov

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy is a powerful technique for identifying functional groups within a molecule. The IR spectrum of 7-bromo-1-methyl-2-phenyl-1H-indole-3-carbonitrile displays a characteristic absorption maximum for the C≡N stretching vibration at 2212 cm⁻¹. mdpi.com In general, indole compounds exhibit regularities in their IR spectra. The N-H stretching vibration in indole itself is observed around 3406 cm⁻¹. researchgate.net For substituted indoles, electron-withdrawing groups in the 2- or 3-position tend to shift the N-H vibration to lower frequencies. acs.org

The IR spectrum of indole-3-acetic acid shows an indole N-H band at 3389 cm⁻¹ and a carboxylic acid C=O stretching band at 1701 cm⁻¹. researchgate.net Aromatic C=C stretching vibrations in indole typically appear in the region of 1508-1577 cm⁻¹, while C-C in-ring stretching is observed around 1616 cm⁻¹ and 1456 cm⁻¹. researchgate.net

Table 2: Characteristic IR Absorption Frequencies for Indole Derivatives interactive_table

Functional Group Compound Wavenumber (cm⁻¹) Reference
C≡N Stretch 7-Bromo-1-methyl-2-phenyl-1H-indole-3-carbonitrile 2212 mdpi.com
N-H Stretch Indole 3406 researchgate.net
N-H Stretch Indole-3-acetic acid 3389 researchgate.net
C=O Stretch Indole-3-acetic acid 1701 researchgate.net
Aromatic C=C Stretch Indole 1508, 1577 researchgate.net

Ultraviolet-Visible (UV-Vis) Spectroscopy Studies

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule. The UV absorption spectra of indole and its derivatives are characterized by two main electronic transitions, denoted as ¹Lₐ and ¹Lₑ. nih.gov The position and intensity of these bands are sensitive to substituent effects and the polarity of the solvent. nih.govcore.ac.uk

For many indole derivatives, a shift from a non-polar solvent like cyclohexane (B81311) to a polar solvent like methanol (B129727) results in a bathochromic (red) shift of the long-wavelength absorption maximum. core.ac.uk The UV spectrum of indolyl-2-carboxylic acid in water displays four absorption bands, which are attributed to π → π* transitions. researchgate.net

The fluorescence emission spectra of indole derivatives are also influenced by the solvent. A bathochromic shift is generally observed in the fluorescence emission maximum when a more polar solvent is used. core.ac.uk

Table 3: UV-Vis Absorption Maxima for Selected Indole Derivatives interactive_table

Compound Solvent λmax (nm) Reference
Indolyl-2-carboxylic acid Water Multiple bands researchgate.net
5-hydroxyindole Cyclohexane - nih.gov

X-ray Crystallography

Single crystal X-ray diffraction is an essential technique for determining the precise three-dimensional arrangement of atoms in a crystalline solid. This method has been used to elucidate the structures of several bromo-substituted indole derivatives.

For example, the crystal structure of 2-(4-bromo-1H-indol-3-yl)acetonitrile was determined to be monoclinic. nih.gov In another study, the crystal structures of three new bromo-substituted 3-methyl-1-(phenylsulfonyl)-1H-indole derivatives were analyzed, revealing nearly orthogonal orientations of their indole ring systems and sulfonyl-bound phenyl rings. nih.gov The crystal structure of 4-bromo-1H-indole-2,3-dione has also been reported, showing a planar molecule. researchgate.net

Table 4: Crystallographic Data for Selected Bromo-Indole Derivatives interactive_table

Compound Crystal System Space Group Reference
2-(4-Bromo-1H-indol-3-yl)acetonitrile Monoclinic P2₁/c nih.gov
2-(Bromomethyl)-3-methyl-1-(phenylsulfonyl)-1H-indole Monoclinic P2₁/n nih.gov

Hydrogen bonding and other noncovalent interactions play a crucial role in the formation of supramolecular assemblies in the solid state. eurjchem.comtaylorandfrancis.com In the crystal structure of 2-(4-bromo-1H-indol-3-yl)acetonitrile, molecules are linked into chains by N-H···N hydrogen bonds. nih.gov Similarly, in the crystal structure of (E)-1-(4-bromophenyl)-3-(1-H-indol-3-yl)-prop-2-en-1-one, N-H···O hydrogen bonds lead to the formation of a cyclic tetramer. niscair.res.in

The crystal packing of three bromo-substituted 3-methyl-1-(phenylsulfonyl)-1H-indole derivatives is characterized by slipped π–π interactions between the indole systems and C—H⋯π hydrogen bonds, resulting in the formation of two-dimensional patterns. nih.gov In 4-bromo-1H-indole-2,3-dione, molecules form dimers through N—H···O hydrogen bonds. researchgate.net

The conformation of molecules in the solid state is determined by a combination of intramolecular and intermolecular forces. In the crystal structure of 2-(4-bromo-1H-indol-3-yl)acetonitrile, the non-hydrogen atoms of the indole ring system are essentially planar. nih.gov The three bromo-substituted 3-methyl-1-(phenylsulfonyl)-1H-indole derivatives all exhibit nearly orthogonal orientations of their indole ring systems and the sulfonyl-bound phenyl rings. nih.gov This conformation is stabilized by weak intramolecular C—H⋯O interactions. nih.gov

Theoretical and Computational Investigations of 3 Bromo 1h Indole 2 Carbonitrile

Density Functional Theory (DFT) Calculations

Geometry Optimization and Electronic Structure

Table 1: Illustrative Optimized Geometrical and Electronic Parameters for 3-bromo-1H-indole-2-carbonitrile (Hypothetical Data) This table is for illustrative purposes to show the type of data obtained from DFT calculations, as specific values for this compound are not available in the cited literature.

ParameterValue
C-Br Bond Length~1.89 Å
C≡N Bond Length~1.16 Å
N-H Bond Length~1.01 Å
Dipole MomentData not available
Total EnergyData not available

Vibrational Analysis and Simulated Spectral Data

Vibrational analysis is performed on the optimized geometry to confirm that it represents a true energy minimum (characterized by the absence of imaginary frequencies) and to simulate its infrared (IR) and Raman spectra. nih.govmdpi.com This analysis helps in the assignment of experimentally observed vibrational bands to specific molecular motions, such as stretching, bending, and torsional modes.

For this compound, characteristic vibrational frequencies would include:

N-H stretching: Typically observed in the region of 3500-3300 cm⁻¹ for the indole (B1671886) ring.

C≡N stretching: A strong, sharp absorption band characteristic of the nitrile group, usually found between 2260 and 2220 cm⁻¹.

C-H stretching: Aromatic C-H stretching vibrations appear above 3000 cm⁻¹. researchgate.net

C-Br stretching: This vibration occurs in the lower frequency region of the spectrum.

Indole ring vibrations: Complex skeletal vibrations involving C-C and C-N stretching and ring deformations are expected in the 1600-1400 cm⁻¹ region. researchgate.net

A comparison between the calculated and experimental spectra is crucial for validating the computational model. nih.gov

Frontier Molecular Orbital (FMO) Analysis

Frontier Molecular Orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are central to understanding a molecule's chemical reactivity and electronic properties. ossila.com The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor. ossila.com The energy difference between these two orbitals, known as the HOMO-LUMO gap, is a critical parameter for determining molecular stability, with a larger gap implying higher stability and lower chemical reactivity. nih.govlibretexts.org

The HOMO-LUMO gap also provides information about the electronic transitions within the molecule. libretexts.org For this compound, the distribution of the HOMO and LUMO across the molecule would indicate the most probable sites for nucleophilic and electrophilic attack, respectively. The electron density of the HOMO is expected to be localized primarily on the indole ring, while the LUMO may have significant contributions from the electron-withdrawing carbonitrile group.

Table 2: Key Parameters from Frontier Molecular Orbital Analysis (Illustrative) This table illustrates the typical data generated from FMO analysis. Specific calculated values for this compound are not available in the reviewed literature.

ParameterDescriptionValue
EHOMOEnergy of the Highest Occupied Molecular OrbitalData not available
ELUMOEnergy of the Lowest Unoccupied Molecular OrbitalData not available
HOMO-LUMO Gap (ΔE)Energy difference between LUMO and HOMOData not available
Ionization Potential (I)Approximated as -EHOMOData not available
Electron Affinity (A)Approximated as -ELUMOData not available

Molecular Electrostatic Potential (MEP) Surface Analysis

The Molecular Electrostatic Potential (MEP) surface is a valuable tool for visualizing the charge distribution of a molecule and predicting its reactivity towards electrophilic and nucleophilic reagents. chemrxiv.org The MEP map is color-coded to represent different potential values: red indicates regions of high electron density (negative potential, susceptible to electrophilic attack), while blue indicates regions of electron deficiency (positive potential, susceptible to nucleophilic attack). chemrxiv.org Green represents areas of neutral potential.

For this compound, the MEP surface would be expected to show:

Negative Potential (Red): Concentrated around the nitrogen atom of the nitrile group due to its high electronegativity and lone pair of electrons, making it a likely site for hydrogen bonding and electrophilic interaction. acs.org

Positive Potential (Blue): Located around the hydrogen atom attached to the indole nitrogen (N-H), indicating its acidic nature and potential for acting as a hydrogen bond donor.

Neutral/Slightly Negative Potential (Green/Yellow): Spread across the aromatic rings of the indole scaffold.

This analysis provides a clear, intuitive picture of the molecule's reactive sites. researchgate.netresearchgate.net

Natural Bond Orbital (NBO) Analysis

Natural Bond Orbital (NBO) analysis provides a detailed picture of the bonding and electronic delocalization within a molecule. q-chem.com It examines interactions between filled "donor" NBOs and empty "acceptor" NBOs, which are key to understanding molecular stability arising from hyperconjugation and charge transfer. wisc.edu The strength of these interactions is quantified by the second-order perturbation energy, E(2).

In the context of this compound, NBO analysis would be used to investigate:

Intramolecular charge transfer from the electron-rich indole ring to the electron-withdrawing nitrile and bromo substituents.

The nature of the C-Br and C-C≡N bonds.

Hyperconjugative interactions involving the lone pairs of the nitrogen and bromine atoms with antibonding orbitals within the ring system.

These calculations help to rationalize the molecule's electronic structure and reactivity in terms of localized bonding and delocalization effects. q-chem.commpg.de

Molecular Dynamics (MD) Simulations

Molecular Dynamics (MD) simulations are a computational method used to study the physical movement of atoms and molecules over time. nih.gov This technique provides valuable insights into the conformational dynamics and stability of a molecule, often within a simulated biological environment such as in complex with a protein or solvated in water. mdpi.comnih.gov An MD simulation numerically solves Newton's equations of motion for a system, resulting in a trajectory that describes how the positions and velocities of particles vary with time. unibo.it

For this compound, MD simulations could be employed to:

Investigate its conformational flexibility and the stability of its most favorable structure.

Analyze its interaction and binding stability within the active site of a target protein, which is crucial for structure-based drug design. mdpi.com

Study its solvation properties and how it interacts with solvent molecules.

While MD simulations are a powerful tool for exploring dynamic properties, specific studies applying this methodology to this compound have not been identified in the surveyed scientific literature.

Conformational Analysis and Stability Studies

Computational chemistry provides powerful tools to investigate the three-dimensional structure and relative stability of different conformers of a molecule. For this compound, conformational analysis primarily revolves around the orientation of the bromo and carbonitrile substituents relative to the indole plane.

Theoretical calculations, typically employing Density Functional Theory (DFT) methods, are instrumental in determining the most stable geometric arrangement of the molecule. The indole ring itself is an aromatic system and is expected to be largely planar. The primary conformational variables would be the bond lengths, bond angles, and dihedral angles associated with the substituents.

Key Areas of Investigation:

Planarity of the Indole Ring: Calculations would confirm the near-planar structure of the bicyclic indole core, which is crucial for its aromatic character and subsequent electronic properties.

Rotational Barriers: While the bromine atom is monatomic, the carbonitrile group (-C≡N) is linear. The primary focus of stability studies would be to analyze the potential energy surface with respect to any minor deviations or vibrations of these groups.

Energetic Stability: DFT calculations can provide the total electronic energy of the optimized geometry, which corresponds to the most stable conformation. Different levels of theory and basis sets can be employed to achieve varying degrees of accuracy. For instance, the B3LYP functional with a 6-311++G(d,p) basis set is a commonly used method for such studies. nih.gov

Table 1: Predicted Conformational Data for this compound (Illustrative)

Parameter Predicted Value Method
Total Energy [Value] Hartree DFT/B3LYP/6-311++G(d,p)
Dipole Moment [Value] Debye DFT/B3LYP/6-311++G(d,p)
C2-C3 Bond Length [Value] Å DFT/B3LYP/6-311++G(d,p)
C3-Br Bond Length [Value] Å DFT/B3LYP/6-311++G(d,p)

Note: The values in this table are illustrative and would be determined through actual quantum chemical calculations.

Quantum Chemical Studies on Reaction Mechanisms and Pathways

Quantum chemical calculations are invaluable for elucidating the intricate details of reaction mechanisms, including the identification of transition states and the determination of activation energies. For this compound, a key area of interest is its reactivity in cross-coupling reactions, which are pivotal for the synthesis of more complex indole derivatives.

The presence of a bromine atom at the 3-position makes this compound a suitable substrate for various palladium-catalyzed cross-coupling reactions, such as Sonogashira, Suzuki-Miyaura, Stille, and Heck reactions. mdpi.comnih.gov Computational studies can model these reaction pathways to understand their feasibility and selectivity.

Methodology for Mechanistic Studies:

Reactant and Product Optimization: The geometries of the reactants (this compound and the coupling partner) and the final product are optimized.

Transition State Searching: Sophisticated algorithms are used to locate the transition state structure for each elementary step of the reaction mechanism (e.g., oxidative addition, transmetalation, reductive elimination).

Frequency Calculations: These calculations are performed to verify that the optimized structures correspond to energy minima (for reactants, intermediates, and products) or first-order saddle points (for transition states).

Intrinsic Reaction Coordinate (IRC) Calculations: IRC calculations are used to confirm that the identified transition state connects the correct reactant and product.

Activation Energy Barrier: The energy difference between the transition state and the reactants provides the activation energy, which is a key indicator of the reaction rate.

Table 2: Illustrative Calculated Activation Energies for a Hypothetical Suzuki Coupling Reaction

Reaction Step Transition State Activation Energy (kcal/mol)
Oxidative Addition TS_OA [Value]
Transmetalation TS_TM [Value]

Note: This table illustrates the type of data that would be generated from a quantum chemical study of a reaction mechanism.

Prediction of Spectroscopic Parameters

Computational methods can accurately predict various spectroscopic parameters, which can aid in the characterization and identification of new compounds. For this compound, theoretical predictions of its infrared (IR) and nuclear magnetic resonance (NMR) spectra are of particular interest.

Infrared (IR) Spectroscopy:

DFT calculations can predict the vibrational frequencies of the molecule. These frequencies correspond to the absorption peaks in the IR spectrum.

The characteristic stretching frequency of the nitrile group (C≡N) is a prominent feature that can be predicted with high accuracy. For a related compound, 7-bromo-1-methyl-2-phenyl-1H-indole-3-carbonitrile, this vibration was observed at 2212 cm⁻¹. mdpi.com

Other predictable vibrations include the N-H stretch, C-H stretches of the aromatic ring, and C-Br stretch.

Theoretical spectra are often scaled by a factor to account for anharmonicity and other systematic errors in the calculations.

Nuclear Magnetic Resonance (NMR) Spectroscopy:

The Gauge-Independent Atomic Orbital (GIAO) method is commonly used to calculate NMR chemical shifts (¹H and ¹³C).

These calculations provide theoretical chemical shifts for each unique proton and carbon atom in the molecule.

The predicted shifts can be compared with experimental data to confirm the structure of the compound. For example, in a similar bromo-substituted indole, ¹H NMR chemical shifts were reported in detail. rsc.org

Table 3: Predicted Spectroscopic Data for this compound (Illustrative)

Parameter Predicted Value Experimental Analogue (if available)
C≡N Stretch (IR) [Value] cm⁻¹ ~2212 cm⁻¹ mdpi.com
N-H Stretch (IR) [Value] cm⁻¹
¹H NMR (H1) [Value] ppm
¹³C NMR (C2) [Value] ppm

Note: The predicted values are placeholders and would be obtained from specific computational jobs. The experimental analogue is for a related compound.

Theoretical Analysis of Non-linear Optical (NLO) Properties

Molecules with large non-linear optical (NLO) properties are of significant interest for applications in optoelectronics, including optical switching and frequency conversion. The NLO response of a molecule is related to its ability to alter the properties of light passing through it. Indole derivatives, with their extended π-electron systems, are promising candidates for NLO materials. arxiv.orgresearchgate.netresearchgate.net

Theoretical calculations can predict the NLO properties of this compound by computing key parameters such as the dipole moment (μ), linear polarizability (α), and the first-order hyperpolarizability (β).

Computational Approach for NLO Properties:

The calculations are typically performed using DFT or Time-Dependent DFT (TD-DFT) methods. nih.govacs.org

The molecular geometry is first optimized.

The dipole moment, polarizability, and hyperpolarizability tensors are then calculated. These tensors describe the response of the molecule to an external electric field.

The magnitude of the first-order hyperpolarizability (β_tot) is a critical indicator of the second-order NLO activity of the molecule.

Factors Influencing NLO Properties:

Intramolecular Charge Transfer (ICT): The presence of electron-donating (the indole ring) and electron-withdrawing (carbonitrile and bromo groups) substituents can facilitate ICT, which often enhances NLO properties.

π-Conjugation: The extended π-system of the indole ring is crucial for the delocalization of electrons, which is a key requirement for significant NLO response.

Molecular Asymmetry: A non-centrosymmetric charge distribution is necessary for a non-zero first-order hyperpolarizability.

Table 4: Predicted NLO Properties of this compound (Illustrative)

Property Calculated Value Units
Dipole Moment (μ) [Value] Debye
Mean Polarizability (α) [Value] esu

Note: This table presents the types of NLO parameters that would be calculated. The values are illustrative and would be determined computationally.

Emerging Research Directions and Future Perspectives for 3 Bromo 1h Indole 2 Carbonitrile Chemistry

Development of Novel and Sustainable Synthetic Routes

While the synthesis of 3-haloindoles is established, future research will likely focus on developing more efficient, sustainable, and scalable methods for the preparation of 3-bromo-1H-indole-2-carbonitrile. Current strategies often rely on the direct bromination of an indole-2-carbonitrile precursor. A plausible synthetic approach involves the electrophilic bromination of 1H-indole-2-carbonitrile using a brominating agent like N-bromosuccinimide (NBS).

Future research could explore:

Catalytic Direct C-H Bromination: Developing catalytic systems, possibly using transition metals, that can directly and selectively brominate the C3-position of 1H-indole-2-carbonitrile would be a significant advancement. This would avoid the use of stoichiometric brominating agents and reduce waste.

Flow Chemistry: Implementing continuous flow technologies for the synthesis could offer better control over reaction parameters (temperature, mixing, reaction time), potentially leading to higher yields, improved safety, and easier scalability compared to traditional batch processes.

Green Chemistry Principles: A focus on "green" synthetic routes is paramount. This includes the use of safer, more environmentally benign solvents (e.g., ethanol, water), catalysts that are reusable, and processes that have a high atom economy. nih.gov For instance, developing a one-pot synthesis from simpler starting materials would be a highly desirable and sustainable approach. nih.gov

Synthetic StrategyPotential Advantages
Catalytic C-H BrominationHigh atom economy, reduced waste, high selectivity.
Flow Chemistry SynthesisEnhanced safety, improved scalability, precise reaction control.
One-Pot ReactionsReduced purification steps, time and resource efficiency.

Application in Complex Organic Molecule Synthesis

The true potential of this compound lies in its utility as a versatile building block for constructing more complex and potentially biologically active molecules. The C3-bromo substituent is perfectly poised for a variety of cross-coupling reactions, a cornerstone of modern organic synthesis.

Extensive research on the analogous compound, 1-benzyl-3-iodo-1H-indole-2-carbonitrile, has demonstrated its successful application in a range of palladium-catalyzed cross-coupling reactions. mdpi.comnih.gov It is highly probable that this compound would exhibit similar reactivity, making it a valuable precursor for creating diverse molecular architectures.

Future applications in this area could include:

Palladium-Catalyzed Cross-Coupling Reactions: Systematic exploration of Sonogashira, Suzuki-Miyaura, Heck, and Stille cross-coupling reactions using this compound as the substrate. mdpi.comnih.gov This would allow for the introduction of a wide array of substituents (alkynyl, aryl, vinyl, etc.) at the C3 position, leading to a library of novel indole (B1671886) derivatives.

Synthesis of Fused Heterocyclic Systems: The dual functionality of the molecule could be exploited to construct polycyclic systems. For example, the nitrile group could be hydrolyzed to a carboxylic acid or reduced to an amine, which could then participate in intramolecular cyclization reactions with a substituent introduced at the C3 position.

Total Synthesis of Natural Products: The substituted indole-2-carbonitrile core is a feature of various natural products and pharmacologically active compounds. mdpi.comnih.gov this compound could serve as a key intermediate in the total synthesis of such complex molecules.

Cross-Coupling ReactionType of Bond FormedPotential Substituents
Suzuki-MiyauraC-C (sp2-sp2)Aryl, Heteroaryl
SonogashiraC-C (sp2-sp)Alkynyl
HeckC-C (sp2-sp2)Alkenyl (Vinyl)
StilleC-C (sp2-sp2)Aryl, Vinyl (using organotins)
Buchwald-HartwigC-N, C-OAmines, Alcohols

Advanced Mechanistic Studies of its Reactivity

A deeper understanding of the reaction mechanisms involving this compound is crucial for optimizing existing transformations and discovering new ones. The electronic interplay between the electron-rich indole ring, the electronegative bromine atom, and the electron-withdrawing nitrile group dictates its reactivity.

Future research should focus on:

Kinetics and Reaction Pathways: Detailed kinetic studies of its participation in cross-coupling reactions can help elucidate the rate-determining steps and the influence of various ligands, bases, and solvents on the reaction efficiency.

Role of the Nitrile Group: Investigating the electronic and steric influence of the C2-cyano group on the reactivity at the C3-position. Does it primarily act as an electron-withdrawing group activating the C-Br bond towards oxidative addition, or does it have more complex coordinating effects with the metal catalyst?

Characterization of Intermediates: The use of advanced spectroscopic techniques (e.g., in-situ NMR, mass spectrometry) to detect and characterize transient intermediates, such as organometallic species formed during catalytic cycles. This would provide direct evidence for proposed mechanistic pathways.

Integration of Computational and Experimental Methodologies for Rational Design

The synergy between computational chemistry and experimental synthesis offers a powerful approach for the rational design of new derivatives and reactions of this compound. In silico studies can predict properties and guide experimental efforts, saving time and resources. japsonline.com

Future directions in this synergistic field include:

DFT Calculations: Employing Density Functional Theory (DFT) to model reaction pathways, calculate activation energies, and predict the regioselectivity of various transformations. This can help in understanding the underlying principles of its reactivity and in designing more efficient catalytic systems.

QSAR and QSTR Studies: Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Toxicity Relationship (QSTR) studies can be used to computationally screen virtual libraries of derivatives of this compound. japsonline.com This would help in prioritizing the synthesis of compounds with potentially enhanced biological activity and favorable safety profiles.

Predictive Catalyst Design: Using computational modeling to design new ligands for transition metal catalysts that are specifically tailored for the functionalization of the this compound scaffold, aiming for higher efficiency and selectivity.

Exploration of New Catalytic Systems for Enhanced Functionalization

While palladium catalysis is a workhorse for the functionalization of aryl halides, the exploration of other catalytic systems could unlock novel reactivity patterns for this compound.

Promising areas for future investigation are:

Alternative Transition Metal Catalysis: Investigating the use of more abundant and less expensive first-row transition metals like copper, nickel, and iron for cross-coupling reactions. These catalysts can sometimes offer complementary reactivity to palladium.

Photoredox Catalysis: The use of visible-light-mediated photoredox catalysis could enable transformations that are difficult to achieve with traditional thermal methods. This could include radical-based C-H functionalizations or couplings with non-traditional partners.

Dual Catalysis: Combining transition metal catalysis with other catalytic modes, such as organocatalysis or photoredox catalysis, could lead to the development of completely new and powerful synthetic methodologies for the derivatization of the indole core.

Site-Selective C-H Functionalization: While the C3-bromo group is a primary handle for functionalization, developing catalytic systems that can selectively activate and functionalize the other C-H bonds on the indole ring (e.g., at C4-C7) in the presence of the bromide would provide access to an even wider range of complex derivatives. chim.it

Q & A

Q. What are the common synthetic routes for 3-bromo-1H-indole-2-carbonitrile, and how can reaction conditions be optimized?

  • Methodological Answer : A typical approach involves bromination of indole precursors followed by cyanation. For example, nucleophilic substitution at the 3-position of indole derivatives using brominating agents (e.g., NBS) under controlled conditions (e.g., DMF, 0–5°C) can introduce the bromo group. Subsequent cyanation via palladium-catalyzed cross-coupling (e.g., Rosenmund-von Braun reaction) or Sandmeyer-type reactions may be employed. Optimization includes monitoring reaction kinetics using TLC/HPLC and adjusting catalysts (e.g., CuCN for cyanation) .

Q. How is this compound characterized using spectroscopic techniques?

  • Methodological Answer : Key characterization methods include:
  • IR Spectroscopy : Detect –CN (~2200 cm⁻¹) and C–Br stretches (500–600 cm⁻¹).
  • NMR : 1^1H NMR shows aromatic protons (δ 6.8–7.9 ppm) and coupling patterns; 13^{13}C NMR confirms nitrile (δ ~115 ppm) and brominated carbons (δ ~110 ppm).
  • Mass Spectrometry : LCMS/APCI identifies molecular ion peaks (e.g., [M]⁻ at m/z 235–250) and fragmentation patterns .

Advanced Research Questions

Q. How can crystallographic data resolve ambiguities in the structural assignment of this compound derivatives?

  • Methodological Answer : Single-crystal X-ray diffraction (SCXRD) with programs like SHELXL is critical. For example, in related brominated indoles (e.g., 1-(4-bromophenyl)-2-methyl-1H-indole-3-carbonitrile), dihedral angles between fused rings (e.g., 0.95° planar deviation) confirm spatial arrangements. Refinement protocols (e.g., TWINABS for twinned data) improve accuracy. Compare bond lengths (C–Br: ~1.89 Å; C≡N: ~1.15 Å) to validate structural hypotheses .

Q. What strategies address contradictions in spectroscopic vs. computational data for this compound?

  • Methodological Answer : Cross-validate using:
  • DFT Calculations : Compare computed 1^1H/13^{13}C NMR shifts (e.g., Gaussian/B3LYP/6-311++G(d,p)) with experimental data.
  • 2D NMR : HSQC/HMBC resolves connectivity ambiguities (e.g., distinguishing C2 vs. C3 nitrile positions).
  • Dynamic Effects : Assess tautomerism or solvent interactions via variable-temperature NMR .

Q. How can structure-activity relationship (SAR) studies be designed for brominated indole carbonitriles in biological targets?

  • Methodological Answer :
  • Substituent Variation : Modify bromo/nitrile positions and evaluate functional group impacts (e.g., 3-bromo vs. 5-bromo isomers).
  • Assay Design : Use in vitro binding assays (e.g., receptor antagonism/agonism) and correlate with steric/electronic parameters (Hammett constants).
  • Case Study : In progesterone receptor modulators (e.g., WAY-255348), 3,3-dialkyl substituents on indole dictated agonist/antagonist switching, highlighting steric control over activity .

Data Analysis & Experimental Design

Q. What statistical approaches resolve batch-to-batch variability in synthetic yields of this compound?

  • Methodological Answer : Apply factorial design (e.g., DoE) to optimize variables:
  • Factors : Temperature, catalyst loading, reaction time.
  • Response Surface Modeling : Identify interactions (e.g., excess bromine reduces yield via side reactions).
  • Validation : Use ANOVA to confirm significance (p < 0.05) and replicate optimal conditions .

Q. How are computational tools integrated to predict reactivity of this compound in cross-coupling reactions?

  • Methodological Answer :
  • DFT/Molecular Dynamics : Simulate transition states for Suzuki-Miyaura couplings (e.g., Br vs. CN directing effects).
  • Docking Studies : Predict binding modes in enzyme targets (e.g., cytochrome P450 interactions).
  • Software : Gaussian, ORCA, or AutoDock for energy profiles and orbital interactions (e.g., LUMO localization at C–Br site) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.